molecular formula C₁₇H₂₂ClNO B1141961 p-Methyl Atomoxetine Hydrochloride CAS No. 873310-31-7

p-Methyl Atomoxetine Hydrochloride

Katalognummer: B1141961
CAS-Nummer: 873310-31-7
Molekulargewicht: 291.82
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .

Analyse Chemischer Reaktionen

Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

p-Methyl Atomoxetine Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine at the synaptic cleft. This increases the concentration of norepinephrine in the synaptic space, enhancing neurotransmission. The compound also has a minor effect on dopamine reuptake in the prefrontal cortex, which contributes to its therapeutic effects in ADHD. The primary molecular target is the norepinephrine transporter, and the pathways involved include the noradrenergic and dopaminergic systems .

Vergleich Mit ähnlichen Verbindungen

Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .

Biologische Aktivität

p-Methyl Atomoxetine Hydrochloride is a derivative of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanism of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is crucial for the metabolism of atomoxetine, leading to significant variations in drug exposure among individuals.

Key Pharmacokinetic Parameters

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
AUC (mcg.h/ml)2.020.0
Cmax (ng/ml)3501750
Half-life (hours)21.645.0
Bioavailability (%)6394
  • Absorption : Following oral administration, p-Methyl Atomoxetine is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours .
  • Metabolism : The primary metabolic pathway involves conversion to 4-hydroxyatomoxetine, which retains similar pharmacological activity but circulates at much lower concentrations .

This compound functions primarily as a norepinephrine reuptake inhibitor. It enhances norepinephrine levels in the synaptic cleft by blocking its reabsorption into presynaptic neurons. This mechanism is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients .

Neurofunctional Evidence

Recent neuroimaging studies have shown that atomoxetine treatment leads to improved brain function in areas associated with attention and inhibitory control. For instance, increased fractional amplitude of low-frequency fluctuations (fALFF) has been correlated with symptom improvement in ADHD patients treated with atomoxetine .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in managing ADHD symptoms across various populations.

Case Studies and Clinical Trials

  • Meta-analysis Findings : A comprehensive meta-analysis involving 3,928 pediatric patients indicated that atomoxetine significantly outperformed placebo in reducing core ADHD symptoms .
  • Comparative Efficacy Study : In a double-blind study comparing atomoxetine to osmotic-release methylphenidate, response rates were found to be superior for methylphenidate (56%) compared to atomoxetine (45%) after six weeks of treatment .

Safety Profile

The safety profile of this compound has been generally favorable, although some adverse effects have been documented.

Common Adverse Effects

  • Gastrointestinal Issues : Nausea and vomiting are common.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been observed.
  • Psychiatric Effects : Some patients report mood swings or increased anxiety levels .

Eigenschaften

CAS-Nummer

873310-31-7

Molekularformel

C₁₇H₂₂ClNO

Molekulargewicht

291.82

Synonyme

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.